molecular formula C9H19N3O3S3 B2508839 N-[2-(Dimethylsulfamoyl)ethyl]-1,2,5-dithiazepane-5-carboxamide CAS No. 2249138-77-8

N-[2-(Dimethylsulfamoyl)ethyl]-1,2,5-dithiazepane-5-carboxamide

Cat. No.: B2508839
CAS No.: 2249138-77-8
M. Wt: 313.45
InChI Key: KBEKKRYOABHHEV-UHFFFAOYSA-N
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Description

N-[2-(Dimethylsulfamoyl)ethyl]-1,2,5-dithiazepane-5-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a dithiazepane ring, which is a seven-membered ring containing two sulfur atoms and one nitrogen atom, along with a dimethylsulfamoyl group and a carboxamide group. The presence of these functional groups imparts distinct chemical properties to the compound, making it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Dimethylsulfamoyl)ethyl]-1,2,5-dithiazepane-5-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the dithiazepane ring through a cyclization reaction involving sulfur-containing precursors. The dimethylsulfamoyl group can be introduced via a nucleophilic substitution reaction using dimethylsulfamoyl chloride as a reagent . The final step involves the formation of the carboxamide group through an amidation reaction, where an amine reacts with a carboxylic acid derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Dimethylsulfamoyl)ethyl]-1,2,5-dithiazepane-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the dithiazepane ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, which may target the carboxamide group or other reducible functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylsulfamoyl group, where nucleophiles such as amines or thiols replace the dimethylsulfamoyl moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Amines, thiols, dimethylsulfamoyl chloride

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dithiazepane ring may yield sulfoxides or sulfones, while reduction of the carboxamide group may produce amines.

Scientific Research Applications

N-[2-(Dimethylsulfamoyl)ethyl]-1,2,5-dithiazepane-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N-[2-(Dimethylsulfamoyl)ethyl]-1,2,5-dithiazepane-5-carboxamide exerts its effects is largely dependent on its interaction with molecular targets. The compound can act as an inhibitor or activator of enzymes by binding to their active sites or allosteric sites. The presence of the dithiazepane ring and the dimethylsulfamoyl group allows for specific interactions with amino acid residues in proteins, influencing their activity and function. Pathways involved may include signal transduction, metabolic processes, and cellular regulation.

Comparison with Similar Compounds

N-[2-(Dimethylsulfamoyl)ethyl]-1,2,5-dithiazepane-5-carboxamide can be compared with other similar compounds to highlight its uniqueness:

    N-[2-(Dimethylsulfamoyl)ethyl]-1,2,5-thiadiazepane-5-carboxamide: Similar structure but with one sulfur atom replaced by a nitrogen atom, affecting its chemical reactivity and biological activity.

    N-[2-(Dimethylsulfamoyl)ethyl]-1,2,5-dithiazepane-5-sulfonamide:

    N-[2-(Dimethylsulfamoyl)ethyl]-1,2,5-dithiazepane-5-thiol: Features a thiol group, which can engage in different types of chemical reactions compared to the carboxamide group.

These comparisons illustrate the unique aspects of this compound, such as its specific functional groups and their influence on the compound’s reactivity and applications.

Properties

IUPAC Name

N-[2-(dimethylsulfamoyl)ethyl]-1,2,5-dithiazepane-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O3S3/c1-11(2)18(14,15)8-3-10-9(13)12-4-6-16-17-7-5-12/h3-8H2,1-2H3,(H,10,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBEKKRYOABHHEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)CCNC(=O)N1CCSSCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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